4-Bromo-5-methyl-1,3-oxazole-2-carboxylic acid
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Overview
Description
4-Bromo-5-methyl-1,3-oxazole-2-carboxylic acid is a heterocyclic compound containing a bromine atom, a methyl group, and a carboxylic acid functional group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-1,3-oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-2-methyl-3-nitrobenzoic acid with a dehydrating agent to form the oxazole ring. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methyl-1,3-oxazole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Derivatives with different substituents replacing the bromine atom.
Oxidation Products: Oxidized forms of the compound with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with fewer oxygen-containing functional groups.
Scientific Research Applications
4-Bromo-5-methyl-1,3-oxazole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-1,3-oxazole-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The oxazole ring can also participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-methyl-1,2-oxazole-3-carboxylic acid: Similar structure but with different positioning of functional groups.
5-Bromo-4-methyl-1,3-oxazole-2-carboxylic acid: Similar structure with the bromine and methyl groups swapped.
4-Chloro-5-methyl-1,3-oxazole-2-carboxylic acid: Similar structure with a chlorine atom instead of bromine.
Uniqueness
4-Bromo-5-methyl-1,3-oxazole-2-carboxylic acid is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Properties
IUPAC Name |
4-bromo-5-methyl-1,3-oxazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO3/c1-2-3(6)7-4(10-2)5(8)9/h1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMOOBJEYCKCDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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